Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI)
Description
Chemical Name: Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI) CAS Registry Number: 161972-25-4 Molecular Formula: C9H16N2O4 Molecular Weight: 217.27 g/mol
This compound is a modified alanine derivative featuring:
- A tert-butoxycarbonyl (BOC) protecting group at the 3-amino position, which enhances stability during peptide synthesis .
- A methyl ester at the carboxyl terminus, improving solubility in organic solvents .
It is primarily used in peptide chemistry as an intermediate for controlled coupling reactions.
Properties
IUPAC Name |
methyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLHVTKGDPVANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester typically involves the following steps:
Esterification: Alanine is reacted with methanol in the presence of an acid catalyst to form alanine methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amino group.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, carboxylic acid.
Deprotection: Alanine, 3-amino-, methyl ester.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Biochemical Applications
-
Peptide Synthesis :
- Alanine derivatives are frequently utilized in peptide synthesis as protecting groups. The tert-butoxycarbonyl (Boc) group provided by this compound serves to protect the amine group during synthesis, facilitating the formation of peptides without undesired reactions .
- This application is crucial in the field of drug development where precise peptide sequences are necessary for therapeutic efficacy.
-
Drug Development :
- The compound has been explored as a potential building block for the synthesis of bioactive peptides and pharmaceuticals. Its structure allows for modifications that can enhance bioavailability and stability of drug candidates .
- Research indicates that derivatives of alanine can exhibit enhanced activity against various biological targets, making them valuable in medicinal chemistry.
-
Bioconjugation :
- Alanine derivatives are used in bioconjugation processes where they can be linked to biomolecules such as proteins or nucleic acids. This application is particularly relevant in the development of targeted therapies and diagnostic agents .
- The ability to modify the alanine structure allows researchers to tailor conjugates for specific therapeutic or diagnostic purposes.
Case Studies
Research Insights
- Recent studies have highlighted the versatility of alanine derivatives in creating complex molecular structures that can interact with biological systems effectively. The ability to protect functional groups during synthesis while allowing for subsequent modifications is a significant advantage in drug design.
- The exploration of alanine-based compounds continues to expand, with ongoing research aimed at understanding their mechanisms of action and potential therapeutic applications in treating diseases such as cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and modification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
BOC-Protected Amino Acid Esters
Key Differences :
- The serine derivative (2766-43-0) replaces alanine’s methyl side chain with a hydroxyl group, altering hydrophilicity and hydrogen-bonding capacity .
- Ethylidene-substituted alanine (157826-38-5) lacks the BOC group, reducing steric hindrance but increasing susceptibility to hydrolysis .
Ester Group Variations
Key Differences :
Crystallographic and Stability Data
- Target Compound: No direct crystallographic data available, but related BOC-protected alanine esters (e.g., ethyl ester derivatives) form monoclinic or triclinic crystals stabilized by N–H⋯O hydrogen bonds .
- BOC-protected sulfinylalanine ethyl ester (C13H23NO5S): Exhibits a triclinic crystal system (space group P1) with disordered allyl groups, highlighting conformational flexibility in similar derivatives .
Biological Activity
Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI), also known as Boc-N-methyl-L-alanine, is a derivative of the amino acid alanine that incorporates a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.
- Molecular Formula : C₉H₁₈N₂O₄
- Molecular Weight : 218.25 g/mol
- CAS Number : 161972-25-4
Biological Activity
The biological activity of Boc-N-methyl-L-alanine has been explored in several studies, particularly focusing on its role in enzyme activity and as a substrate in biochemical pathways.
Enzyme Interaction
Boc-N-methyl-L-alanine has been studied for its interaction with alanine racemase, an enzyme responsible for the interconversion of L-alanine and D-alanine. This enzyme is crucial in bacterial cell wall synthesis and is considered a target for antibiotic development. Research indicates that the presence of Boc-N-methyl-L-alanine can inhibit alanine racemase activity, thus impacting bacterial growth and viability .
Antimicrobial Properties
In various studies, derivatives of alanine have shown antimicrobial properties. For instance, N-acyl amino acid methyl esters (NAMEs), which include alanine derivatives, have demonstrated antibacterial effects against several bacterial strains. The specific structure of Boc-N-methyl-L-alanine may enhance its efficacy by improving membrane permeability or by acting as a competitive inhibitor for bacterial enzymes involved in cell wall synthesis .
Case Study 1: Antibiotic Development
A study investigated the use of Boc-N-methyl-L-alanine as a lead compound for developing new antibiotics. The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Results indicated that Boc-N-methyl-L-alanine exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Case Study 2: Enzyme Kinetics
In another study focusing on enzyme kinetics, Boc-N-methyl-L-alanine was used to assess the inhibition kinetics of alanine racemase. The results demonstrated that Boc-N-methyl-L-alanine acted as a competitive inhibitor, with a Ki value indicating potent inhibition. This suggests potential applications in designing selective inhibitors for therapeutic purposes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₄ |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 161972-25-4 |
| Biological Activity | Inhibits alanine racemase |
| Antimicrobial Effect | Active against Gram-positive bacteria |
| Study | Findings |
|---|---|
| Antibiotic Development | Significant antibacterial activity observed |
| Enzyme Kinetics | Competitive inhibitor of alanine racemase |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a two-step process:
Boc-protection : React L-alanine with di-tert-butyl dicarbonate [(Boc)₂O] in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃) to introduce the Boc group at the amino group .
Esterification : Treat the Boc-protected alanine with methyl chloride or dimethyl sulfate in the presence of a base (e.g., DIPEA) to form the methyl ester .
- Key variables : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents critically affect yield. For example, excess Boc anhydride (>1.2 equiv) improves amino group protection efficiency .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Analytical methods :
- HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95% by area under the curve) .
- NMR : Confirm the Boc group (δ 1.4 ppm for tert-butyl protons) and methyl ester (δ 3.6–3.7 ppm for OCH₃). The α-proton of alanine appears as a doublet near δ 4.2 ppm (J = 7 Hz) .
- IR : Look for carbonyl stretches at ~1700 cm⁻¹ (Boc carbamate) and ~1740 cm⁻¹ (ester) .
Advanced Research Questions
Q. What stereochemical challenges arise during the synthesis of derivatives of this compound, and how can they be resolved?
- Issue : Racemization at the α-carbon of alanine during Boc protection or esterification.
- Mitigation :
- Use low temperatures (0–5°C) during Boc activation to minimize base-induced racemization .
- Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
- Case study : and highlight analogous Boc-protected amino esters forming triclinic or monoclinic crystals, where stereochemistry was confirmed via X-ray diffraction (XRD). Similar approaches apply here .
Q. How does the Boc-protected amino ester participate in solid-phase peptide synthesis (SPPS), and what side reactions are common?
- Mechanism : The methyl ester acts as a temporary protecting group, while the Boc group is acid-labile (removed with TFA).
- Side reactions :
- Aspartimide formation : Occurs during repeated TFA exposure; minimized by using HOBt/DIC coupling or adding 2% v/v water in TFA .
- Incomplete deprotection : Residual Boc groups detected via MALDI-TOF MS require extended TFA treatment (30–60 min) .
Q. What contradictions exist in reported physicochemical properties (e.g., LogP, solubility), and how can researchers validate them?
- Data discrepancies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
